molecular formula C11H11NO B13260288 5-Methoxy-8-methylisoquinoline

5-Methoxy-8-methylisoquinoline

Cat. No.: B13260288
M. Wt: 173.21 g/mol
InChI Key: LVUGAFMICJRREV-UHFFFAOYSA-N
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Description

5-Methoxy-8-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines The presence of a methoxy group at the 5-position and a methyl group at the 8-position distinguishes this compound from other isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst. This method allows for the efficient formation of substituted isoquinolines with good yields and tolerance to various functional groups . Another method involves the use of palladium-catalyzed coupling reactions, followed by cyclization to form the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, has been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 5-Methoxy-8-methylisoquinoline, lacking the methoxy and methyl groups.

    5-Methoxyisoquinoline: Similar structure but without the methyl group at the 8-position.

    8-Methylisoquinoline: Similar structure but without the methoxy group at the 5-position.

Uniqueness

This compound is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-methoxy-8-methylisoquinoline

InChI

InChI=1S/C11H11NO/c1-8-3-4-11(13-2)9-5-6-12-7-10(8)9/h3-7H,1-2H3

InChI Key

LVUGAFMICJRREV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)OC

Origin of Product

United States

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